Sodium 3-methyl-2-oxo(3-~2~H)butanoate
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Description
Sodium 3-methyl-2-oxobutanoate, also known as Ketovaline sodium salt, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid . It arises from the deprotonation of the carboxy group . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular formula of Sodium 3-methyl-2-oxobutanoate is C5H7NaO3 . The InChI representation isInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1
. The SMILES string representation is CC(C)C(=O)C(=O)[O-].[Na+]
. Physical And Chemical Properties Analysis
Sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.10 g/mol . It has a melting point of 220-230 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Flavor Compound in Food Products
Research on branched aldehydes, including compounds related to Sodium 3-methyl-2-oxo(3-2H)butanoate, demonstrates their importance as flavor compounds in food products. The production and degradation of these aldehydes from amino acids in fermented and non-fermented food products have been extensively reviewed. This knowledge is crucial for controlling the formation of desired levels of these compounds to enhance food flavor (Smit, Engels, & Smit, 2009).
Environmental Remediation
The compound has implications in environmental remediation, specifically in the degradation of organic compounds in water. Sodium percarbonate (SPC), a related compound, has been identified as an eco-friendly alternative for remediating contaminated water and soil. It releases hydrogen peroxide at a mild rate, indicating potential applications for Sodium 3-methyl-2-oxo(3-2H)butanoate in similar environmental processes (Liu et al., 2021).
Energy Storage
In the field of energy storage, Sodium 3-methyl-2-oxo(3-2H)butanoate may have indirect applications through its structural or functional similarities with sodium-based compounds. Research on room-temperature stationary sodium-ion batteries highlights the search for suitable electrode and electrolyte materials, which could be influenced by the properties of Sodium 3-methyl-2-oxo(3-2H)butanoate (Pan, Hu, & Chen, 2013).
properties
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-RFQDWOGUSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675985 |
Source
|
Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
CAS RN |
360769-16-0 |
Source
|
Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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